STYRALLYL ISOVALERATE

Description

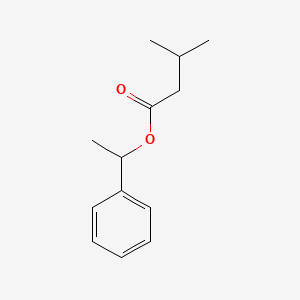

Styrallyl isovalerate (C₁₅H₂₀O₂) is an ester derived from isovaleric acid (3-methylbutanoic acid) and a styrenyl alcohol derivative. These esters are characterized by their fruity, floral, or herbal aromas and are critical components in flavor formulations and natural product biosynthesis . This compound likely shares functional similarities with these compounds, such as volatility, solubility in organic solvents, and roles in aroma production.

Properties

CAS No. |

56961-73-0 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-phenylethyl 3-methylbutanoate |

InChI |

InChI=1S/C13H18O2/c1-10(2)9-13(14)15-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |

InChI Key |

WYWVAOQKWGNZHN-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)OC(C)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(=O)OC(C)C1=CC=CC=C1 |

Other CAS No. |

56961-73-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

STYRALLYL ISOVALERATE can be synthesized through the esterification of 3-methylbutanoic acid with 1-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady production rate and high yield. The reaction mixture is then neutralized, washed, and purified through distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

STYRALLYL ISOVALERATE undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 3-methylbutanoic acid and 1-phenylethanol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The ester can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.

Major Products Formed

Hydrolysis: 3-methylbutanoic acid and 1-phenylethanol.

Reduction: 3-methylbutanol and 1-phenylethanol.

Oxidation: 3-methylbutanoic acid and benzoic acid.

Scientific Research Applications

STYRALLYL ISOVALERATE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in the fragrance and flavor industry to impart fruity scents to products such as perfumes, soaps, and food items.

Mechanism of Action

The mechanism of action of butanoic acid, 3-methyl-, 1-phenylethyl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may exert antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

Ethyl Isovalerate (C₇H₁₄O₂)

Structure: Ethyl ester of isovaleric acid. Occurrence: Predominant in fruits (e.g., apples, mangoes, turnjujube) and wines, contributing to fruity and floral notes . Applications:

- Food Industry : Key aroma compound in mangoes and blackberries, enhancing tropical and berry-like flavors .

- Wine Fermentation : Sequential yeast cultures (e.g., Torulaspora delbrueckii/Saccharomyces cerevisiae) increase ethyl isovalerate concentrations, improving wine complexity .

Analytical Challenges : Overlapping ¹H NMR signals with isobutyrate and valerate complicate quantification, necessitating advanced techniques like HPLC or targeted "handle signals" for resolution .

Isoamyl Isovalerate (C₁₀H₂₀O₂)

Structure : Isoamyl (3-methylbutyl) ester of isovaleric acid.

Occurrence : Identified in the headspace of Parinari curatellifolia fruit pulp, alongside ethyl isovalerate .

Applications :

- Fragrance Industry: Imparts sweet, fruity notes in perfumes and food flavorings. Differentiation from Styrallyl Isovalerate: The isoamyl group (branched C₅) vs. styrenyl group (aromatic C₈) alters volatility and solubility, impacting applications in hydrophobic matrices.

Methyl Isovalerate (C₆H₁₂O₂)

Structure : Methyl ester of isovaleric acid.

Occurrence : Less common in natural products but synthesized for industrial use.

Applications :

- Solvent : Used in organic synthesis due to low boiling point and polarity.

- Flavoring Agent : Provides apple-like aroma in synthetic formulations.

Comparison with Functionally Similar Compounds

Valerate Esters (e.g., Ethyl Valerate, C₇H₁₄O₂)

Functional Role : Contribute to fruity and cheesy aromas in dairy and fermented products.

Analytical Overlap : Valerate esters co-elute with isovalerate derivatives in GC and NMR, requiring multi-method validation for accurate quantification .

Short-Chain Fatty Acids (e.g., Isovaleric Acid, C₅H₁₀O₂)

Biosynthesis : Produced via leucine degradation by gut microbiota, with implications for human health (e.g., elevated serum isovalerate correlates with intracerebral hemorrhage risk ).

Contrast with Esters : Free isovaleric acid has a pungent odor, whereas its esters (e.g., this compound) are more aromatic and stable, favoring commercial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.